4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde is a complex organic compound with a unique structure that combines a quinazolinone core with a piperazine ring and an aldehyde functional group
Preparation Methods
The synthesis of 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method is the cyclocondensation reaction between a chalcone derivative and 5-aminotetrazole . This reaction is often carried out in ethanol as a solvent, using p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Condensation: The compound can participate in condensation reactions with various amines to form imines or Schiff bases.
Scientific Research Applications
4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential as a drug candidate.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors in the body, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Similar compounds to 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde include:
2-(7-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]-pyrimidin-5-yl)-3-methoxyphenol: This compound shares a similar aromatic structure and is used in similar applications.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar core structure, used in medicinal chemistry.
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C22H26N4O4/c1-14-21-18(24-22(23-14)26-8-6-25(13-27)7-9-26)10-15(11-19(21)28)17-5-4-16(29-2)12-20(17)30-3/h4-5,12-13,15H,6-11H2,1-3H3 |
InChI Key |
AYVMFQWMEYXYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.